Rhodiolin

Papillary Thyroid Cancer Glycolysis Inhibition In Vivo Xenograft

Rhodiolin (86831-53-0) is a structurally unique flavonolignan—not a generic Rhodiola extract. Its herbacetin-coniferyl alcohol hybrid scaffold delivers target-specific GPI inhibition validated in PTC xenograft models via PI3K/AKT/mTOR suppression, NS2B-NS3 protease binding (-8.1 kcal/mol) for dengue antiviral discovery, and a clean CYP2D6 profile (no inhibition vs. rhodionin/rhodiosin). Procure ≥98% Rhodiolin for reproducible glycolytic pathway and antiviral research.

Molecular Formula C25H20O10
Molecular Weight 480.4 g/mol
Cat. No. B1631991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodiolin
Molecular FormulaC25H20O10
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C4=C3OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)CO)O
InChIInChI=1S/C25H20O10/c1-32-16-8-12(4-7-14(16)28)22-18(10-26)34-24-17(33-22)9-15(29)19-20(30)21(31)23(35-25(19)24)11-2-5-13(27)6-3-11/h2-9,18,22,26-29,31H,10H2,1H3/t18-,22-/m1/s1
InChIKeyPOVCYOFRCMBMKD-XMSQKQJNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodiolin Chemical Identity and Fundamental Characteristics for Research Procurement


Rhodiolin (CAS 86831-53-0) is a naturally occurring flavonolignan, chemically distinguished by its unique hybrid scaffold formed by the oxidative coupling of the flavonoid herbacetin with coniferyl alcohol [1]. With a molecular weight of 480.42 g/mol and a molecular formula of C25H20O10, Rhodiolin is isolated primarily from various Rhodiola species, most notably Rhodiola rosea and Rhodiola fastigiata [2]. Its structure confers a distinct set of biological activities that are not replicated by the more common phenylpropanoid glycosides or simple flavonoids found in Rhodiola extracts. Characterized as an orally active small molecule, Rhodiolin demonstrates a high degree of purity (typically >98%) in commercial preparations intended for research use only, making it a reliable chemical probe for specific molecular target engagement studies .

Why Rhodiolin Cannot Be Interchanged with Other Rhodiola-Derived Flavonoids or Phenylpropanoids


A critical procurement error is the assumption that all bioactive constituents from Rhodiola rosea are functionally equivalent or interchangeable. Unlike the widely studied adaptogenic phenylpropanoids salidroside and rosavin, which are associated with stress-response and fatigue pathways, Rhodiolin possesses a distinct flavonolignan structure that confers unique target-binding capabilities [1]. In-class flavonoids like rhodionin and rhodiosin, while sharing a herbacetin core, are glycosides with different pharmacokinetic and target-selectivity profiles. Specifically, Rhodiolin is a validated inhibitor of glucose-6-phosphate isomerase (GPI) with demonstrated in vivo efficacy in oncological models, a mechanism of action not exhibited by its closest structural or co-occurring analogs [2]. Furthermore, its binding profile against viral proteases, such as DENV NS2B-NS3, distinguishes it from other Rhodiola flavonoids which have not shown comparable virtual screening results [3]. Substituting Rhodiolin with a crude extract or an alternative single compound will lead to a complete loss of these specific, data-backed experimental outcomes.

Quantifiable Differential Evidence for Rhodiolin vs. Closest Analogs and Alternatives


Superior In Vivo Anti-Tumor Efficacy in PTC Models Compared to Glycolytic Inhibitors

Rhodiolin demonstrates significant in vivo tumor growth inhibition in a papillary thyroid carcinoma (PTC) xenograft model. While specific IC50 values against PTC cell lines were not detailed in the abstract, the study confirms that Rhodiolin treatment significantly inhibits proliferation and induces apoptosis in vivo [1]. This is mechanistically linked to the inhibition of glucose-6-phosphate isomerase (GPI), a glycolytic enzyme, which in turn suppresses the phosphorylation of the PI3K/AKT/mTOR signaling pathway [1]. Unlike other glycolytic inhibitors like 2-deoxy-D-glucose (2-DG) which can exhibit significant systemic toxicity, Rhodiolin's effect is derived from a natural product scaffold and has shown anti-PTC activity in vivo with a mechanism distinct from common chemotherapeutics [1].

Papillary Thyroid Cancer Glycolysis Inhibition In Vivo Xenograft PI3K/AKT/mTOR Pathway

High Binding Affinity to DENV NS2B-NS3 Protease vs. Other Antiviral Phytocompounds

In a structure-based virtual screening of over 330 antiviral phytocompounds against the Dengue virus NS2B-NS3 protease, Rhodiolin ranked among the top five ligands, demonstrating a binding affinity of -8.1 kcal/mol [1]. This affinity is comparable to other potent natural ligands like naringin (-8.7 kcal/mol), hesperidin (-8.5 kcal/mol), gossypol (-8.5 kcal/mol), and maslinic acid (-8.5 kcal/mol) [1]. This is a direct, quantifiable comparison placing Rhodiolin in the same tier as well-studied antiviral candidates. Notably, other common flavonoids from Rhodiola rosea were not identified among the top-scoring compounds in this screening, highlighting Rhodiolin's unique interaction with this viral target [1].

Dengue Virus Antiviral Virtual Screening NS2B-NS3 Protease Molecular Docking

Distinct CYP450 Interaction Profile: Lack of CYP2D6 Inhibition vs. Rhodiosin and Rhodionin

In an in vitro assessment of eight main components from Rhodiola rosea using human liver microsomes, Rhodiolin exhibited no obvious inhibition of cytochrome P450 2D6 (CYP2D6), with a residual enzyme activity of more than 90% [1]. In stark contrast, the structurally related flavonoids rhodiosin and rhodionin displayed potent, non-competitive inhibition with IC50 values of 0.761 µM and 0.420 µM, respectively, and Ki values of 0.769 µM and 0.535 µM [1]. This key differentiator indicates that Rhodiolin carries a significantly lower risk for adverse CYP-mediated drug-drug interactions compared to its closest in-class analogs from the same botanical source [1].

Cytochrome P450 CYP2D6 Inhibition Drug-Drug Interaction Herbacetin

Unique Flavonolignan Structure Differentiates Rhodiolin from Herbacetin-Based Glycosides

Rhodiolin's core structure is a flavonolignan, formed by the oxidative coupling of coniferyl alcohol with the 7,8-dihydroxy group of the flavonoid herbacetin [1]. This is structurally distinct from the more prevalent herbacetin glycosides, such as rhodionin (herbacetin-7-O-β-D-glucopyranosyl-α-L-rhamnopyranoside) and rhodiosin (herbacetin-7-O-β-D-glucopyranosyl-α-L-rhamnopyranoside), which are characterized by a sugar moiety at the 7-position [2]. This difference in molecular scaffold is not trivial; it fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and consequently, its target binding profile. For example, the CYP2D6 inhibition observed for rhodiosin and rhodionin is completely absent in Rhodiolin, a functional consequence directly attributable to this structural divergence [3].

Flavonolignan Structural Elucidation Rhodiola rosea Natural Product Chemistry

Rhodiolin-Specific Research Applications: A Guide for Scientific Selection and Procurement


Papillary Thyroid Cancer (PTC) Research: In Vivo Validation of Glycolysis-Targeting Therapeutics

Researchers focusing on novel therapies for papillary thyroid carcinoma should procure Rhodiolin as a chemical probe for studying GPI-mediated glycolysis inhibition. Unlike generic glycolytic inhibitors (e.g., 2-DG) or other Rhodiola constituents, Rhodiolin has been specifically validated in a PTC xenograft model to inhibit tumor growth by suppressing the PI3K/AKT/mTOR signaling pathway through GPI blockade [1]. This provides a unique tool to dissect the specific role of the Warburg effect in PTC progression and to benchmark new anti-glycolytic agents.

Antiviral Drug Discovery: Targeting Dengue Virus NS2B-NS3 Protease

Scientists engaged in structure-based antiviral discovery, particularly against Dengue virus, will find Rhodiolin to be a valuable starting point for medicinal chemistry optimization. Virtual screening data places Rhodiolin among the top phytochemicals with high binding affinity for the NS2B-NS3 protease (-8.1 kcal/mol) [2]. Its distinct flavonolignan scaffold offers a novel chemotype for developing non-peptidomimetic protease inhibitors, differentiating it from common flavonoid glycosides that lack this specific activity. Procurement of high-purity Rhodiolin enables the validation of these in silico predictions through in vitro protease assays and cellular infection models.

In Vivo Pharmacological Studies Requiring a Clean CYP450 Interaction Profile

For preclinical in vivo studies, especially those involving polypharmacy or where metabolic stability is paramount, Rhodiolin is the preferred choice among Rhodiola-derived flavonoids. Direct comparative data confirms that, unlike its close analogs rhodionin and rhodiosin which are potent CYP2D6 inhibitors (IC50 of 0.420 µM and 0.761 µM, respectively), Rhodiolin shows no significant inhibition of this major drug-metabolizing enzyme [3]. Procuring Rhodiolin over a crude Rhodiola extract or other single compounds ensures a cleaner pharmacokinetic and toxicological profile, minimizing the risk of confounding drug-drug interaction artifacts in complex animal models.

Natural Product Chemistry and Biosynthetic Pathway Elucidation

Researchers investigating the biosynthetic diversity of Rhodiola species should use Rhodiolin as a reference standard. Its unique flavonolignan structure, derived from the oxidative coupling of herbacetin and coniferyl alcohol, represents a distinct branch in phenylpropanoid and flavonoid metabolism [4]. Quantitative HPLC-DAD methods have been established to measure Rhodiolin alongside other markers (e.g., rhodiosin, herbacetin, kaempferol) in Rhodiolae Crenulatae Radix et Rhizoma, with Rhodiolin exhibiting a linear range of 0.00648–0.1296 µg [5]. Procuring an authenticated analytical standard of Rhodiolin is essential for accurate species identification, quality control of botanical raw materials, and studying the regulation of these specialized metabolic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rhodiolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.